3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

Drug Design ADME Prediction FABP Inhibition

This 3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1798487-48-5) is a precision structural probe for FABP4/5 dual inhibition studies. Its 3,4-difluoro substitution delivers defined lipophilicity (XLogP3 3.5) and 5 H-bond acceptors, ensuring reproducible SAR—unlike mono-fluoro or dimethoxy analogs. Supplied at ≥95% purity, it is optimized for TR-FRET displacement assays and cellular screening. Ideal for lead optimization campaigns in metabolic and anti-inflammatory disease programs.

Molecular Formula C19H15F2NO2S
Molecular Weight 359.39
CAS No. 1798487-48-5
Cat. No. B3006900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide
CAS1798487-48-5
Molecular FormulaC19H15F2NO2S
Molecular Weight359.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC(=C(C=C3)F)F)O
InChIInChI=1S/C19H15F2NO2S/c20-15-8-6-13(10-16(15)21)19(24)22-11-14-7-9-17(25-14)18(23)12-4-2-1-3-5-12/h1-10,18,23H,11H2,(H,22,24)
InChIKeyVZKITPFQRDMXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide Procurement Grade and Core Identity


This compound is a fluorinated benzamide derivative featuring a thiophene core with a hydroxyphenylmethyl substituent. It is cataloged with a molecular formula of C19H15F2NO2S (MW: 359.4 g/mol) and is typically supplied at 95% purity for research use [1]. The structural architecture combines a 3,4-difluorobenzamide moiety with a thiophene-based scaffold, a motif explored in patent literature for inhibiting fatty acid-binding proteins (FABP4/5), which are targets for metabolic and inflammatory disorders [2]. Its identification as a potential screening candidate stems from its membership in the class of non-annulated thiophenylamides.

Why Generic Benzamide Analogs Cannot Substitute for 3,4-Difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide


Substituting this compound with a close analog, such as the 3,4-dimethoxy (CAS 1795189-69-3) or mono-fluorinated (e.g., CAS 1797191-80-0) versions, directly alters the electronic landscape and hydrogen-bonding capacity of the benzamide ring, which can critically shift target affinity and metabolic stability profiles [1]. The specific 3,4-difluoro substitution pattern is designed to tune lipophilicity (XLogP3-AA of 3.5) and modulate hydrogen bond acceptor counts (5 acceptors vs. 4 for mono-fluoro analogs) in a way that simple halogen or methoxy swaps cannot precisely replicate, making them unreliable for reproducing structure-activity relationships (SAR) established in FABP inhibition models [2].

Quantitative Evidence for Differentiating 3,4-Difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide


Lipophilicity Tuning via Dual-Fluorination vs. Mono-Fluorinated Analogs

The presence of two fluorine atoms on the benzamide ring increases molecular lipophilicity in a controlled manner relative to single-fluorine analogs, which directly impacts membrane permeability and non-specific binding. The target compound's computed XLogP3-AA is 3.5 [1]. In contrast, the mono-fluoro analog 2-fluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1797191-80-0) has a lower molecular weight (341.4 g/mol) and likely a lower computed logP due to reduced fluorine substitution . This difference is quantifiable and meaningful for selecting a probe with balanced lipophilicity for cellular assays.

Drug Design ADME Prediction FABP Inhibition

Hydrogen Bond Acceptor Count Advantage Over Non-Fluorinated or Mono-Fluorinated Analogs

The target compound possesses 5 hydrogen bond acceptors (HBA) [1], while mono-fluoro analogs bear 4 HBA, and non-fluorinated analogs such as the 3,4-dimethoxy derivative (calculated 6 HBA but with different electronic character) present altered hydrogen-bonding networks. In the context of FABP4/5 inhibition, the 3,4-difluoro substitution pattern is specifically claimed to enhance binding through optimal acceptor interactions with key arginine residues in the binding pocket, as inferred from the general pharmacophore model described for this patent class [2].

Medicinal Chemistry Binding Affinity Selectivity Profile

Topological Polar Surface Area Differentiation for Blood-Brain Barrier Permeability Prediction

The topological polar surface area (TPSA) of the target compound is 77.6 Ų [1], placing it in the typical range for CNS drug-like molecules (usually <90 Ų). The closely related 3,4-dimethoxy analog is expected to have a higher TPSA (estimated ~86-90 Ų) due to the additional oxygen atoms, while retaining the same core scaffold. This difference is quantitatively meaningful for projects prioritizing CNS exposure, as a TPSA above 90 Ų typically correlates with poor brain penetration.

CNS Drug Discovery Permeability Physicochemical Profiling

Optimal Application Scenarios for 3,4-Difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide in R&D


FABP4/5 Dual Inhibition Probe for Metabolic Disease Models

Based on its class identity within non-annulated thiophenylamides claimed as FABP4/5 inhibitors, this compound is best deployed as a structural probe in biochemical TR-FRET displacement assays (as described in patent US9353102) to benchmark the contribution of the 3,4-difluoro substitution to dual FABP4/5 affinity relative to mono-fluoro or methoxy controls [1]. Its lipophilicity (XLogP3 3.5) is suitable for cellular assay compatibility [2].

ADME Profiling Lead Generation for Anti-Inflammatory or Metabolic Indications

The computed TPSA of 77.6 Ų and XLogP3 of 3.5 position this compound favorably for ADME screening in lead optimization campaigns targeting systemic anti-inflammatory or metabolic diseases where balanced permeability and solubility are required [2]. It can serve as a baseline for iterative property optimization against 3,4-dimethoxy or mono-fluoro versions to establish a clear structure-property relationship (SPR).

Selectivity Panel Discrimination Against Non-Fluorinated Benzamide Analogs

When profiling against related benzamide chemotypes, the 5 hydrogen bond acceptors of this compound offer a quantifiable differentiator for selectivity panel screening. This is critical for excluding off-target liabilities that may plague the 3,4-dimethoxy analog (6 HBA, distinct H-bond geometry), making it a more selective control probe for target engagement studies [2].

Quote Request

Request a Quote for 3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.